Bis[(oxiran-2-yl)methyl] ethylphosphonate
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Overview
Description
Bis[(oxiran-2-yl)methyl] ethylphosphonate: is an organic compound characterized by the presence of oxirane (epoxy) groups and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(oxiran-2-yl)methyl] ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bis[(oxiran-2-yl)methyl] ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxirane groups to diols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Diols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[(oxiran-2-yl)methyl] ethylphosphonate is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of polymers and other advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and epoxy resins. Its unique properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of Bis[(oxiran-2-yl)methyl] ethylphosphonate involves the interaction of its oxirane groups with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis .
Comparison with Similar Compounds
Bisphenol A diglycidyl ether (DGEBA): Commonly used in epoxy resins.
Bis[(oxiran-2-yl)methyl] phenylphosphonate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: Bis[(oxiran-2-yl)methyl] ethylphosphonate is unique due to its combination of oxirane and phosphonate groups, which impart distinct chemical reactivity and versatility. This makes it suitable for a wide range of applications, from materials science to industrial chemistry .
Properties
CAS No. |
90206-77-2 |
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Molecular Formula |
C8H15O5P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-[[ethyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C8H15O5P/c1-2-14(9,12-5-7-3-10-7)13-6-8-4-11-8/h7-8H,2-6H2,1H3 |
InChI Key |
JQXLMHHSBCDJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OCC1CO1)OCC2CO2 |
Origin of Product |
United States |
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